Salbutamol-D9 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salbutamol-D9 acetate is a deuterated form of salbutamol, a well-known beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salbutamol, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Salbutamol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.
Preparation Methods
The synthesis of Salbutamol-D9 acetate involves several steps, starting from substituted acetophenones. One common method includes the following steps:
Chloromethylation: 4-hydroxyacetophenone is chloromethylated using formaldehyde and concentrated hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone.
Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate.
Bromination: The diacetate is brominated to yield a bromo ketone.
Amination: The bromo ketone is reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to obtain the hydrochloride of the amino ketone.
Deuteration: The amino ketone is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in Salbutamol-D9.
Acetylation: Finally, the deuterated compound is acetylated to produce this compound.
Chemical Reactions Analysis
Salbutamol-D9 acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the parent deuterated salbutamol.
Scientific Research Applications
Salbutamol-D9 acetate is extensively used in scientific research for various purposes:
Pharmacokinetic Studies: The deuterium atoms in this compound help in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.
Drug Interaction Studies: It is used to study interactions with other drugs, as the deuterium labeling provides a clear distinction from non-deuterated compounds.
Biological Research: Researchers use this compound to investigate the biological effects of salbutamol at the molecular level, including its impact on beta-2 adrenergic receptors.
Medical Research: It aids in the development of new therapeutic strategies for asthma and chronic obstructive pulmonary disease by providing insights into the drug’s mechanism of action.
Mechanism of Action
Salbutamol-D9 acetate, like salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on the bronchial smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation. This mechanism helps alleviate symptoms of asthma and chronic obstructive pulmonary disease .
Comparison with Similar Compounds
Salbutamol-D9 acetate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Salbutamol: The non-deuterated form, widely used in clinical settings for asthma and chronic obstructive pulmonary disease.
Levalbuterol: The R-enantiomer of salbutamol, which has a higher affinity for beta-2 receptors and is used for similar therapeutic purposes.
Terbutaline: Another beta-2 adrenergic receptor agonist used for bronchodilation but with a different chemical structure.
Fenoterol: A beta-2 agonist with a similar mode of action but different pharmacokinetic properties.
This compound’s deuterium labeling provides a unique advantage in research, allowing for more precise studies on drug metabolism and interactions.
Properties
CAS No. |
1781417-68-2 |
---|---|
Molecular Formula |
C13D9H12NO3C2H4O2 |
Molecular Weight |
308.42 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
1420043-41-9 (unlabelled) |
Synonyms |
2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate; Albuterol-D9 acetate |
tag |
Salbutamol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.